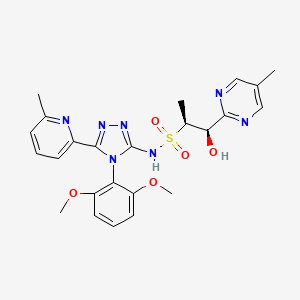

APJ receptor agonist 8

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C24H27N7O5S |

|---|---|

Molekulargewicht |

525.6 g/mol |

IUPAC-Name |

(1R,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(6-methyl-2-pyridinyl)-1,2,4-triazol-3-yl]-1-hydroxy-1-(5-methylpyrimidin-2-yl)propane-2-sulfonamide |

InChI |

InChI=1S/C24H27N7O5S/c1-14-12-25-22(26-13-14)21(32)16(3)37(33,34)30-24-29-28-23(17-9-6-8-15(2)27-17)31(24)20-18(35-4)10-7-11-19(20)36-5/h6-13,16,21,32H,1-5H3,(H,29,30)/t16-,21-/m0/s1 |

InChI-Schlüssel |

HNGYVRSMVVCWGF-KKSFZXQISA-N |

Isomerische SMILES |

CC1=NC(=CC=C1)C2=NN=C(N2C3=C(C=CC=C3OC)OC)NS(=O)(=O)[C@@H](C)[C@@H](C4=NC=C(C=N4)C)O |

Kanonische SMILES |

CC1=NC(=CC=C1)C2=NN=C(N2C3=C(C=CC=C3OC)OC)NS(=O)(=O)C(C)C(C4=NC=C(C=N4)C)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

APJ Receptor Agonist 8: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of APJ receptor agonist 8, a novel small molecule agonist of the apelin receptor (APJ). This document details its signaling pathways, quantitative pharmacological data, and the experimental protocols used for its characterization.

Introduction to the Apelin/APJ System and Agonist 8

The apelin receptor (APJ), a G protein-coupled receptor (GPCR), and its endogenous peptide ligands, apelin and elabela, form a critical signaling system involved in a wide range of physiological processes, including cardiovascular function, fluid homeostasis, and metabolism. The therapeutic potential of targeting this system has driven the development of synthetic agonists with improved pharmacological properties over the endogenous peptides, which suffer from short half-lives.

"this compound," also identified as compound 99 in patent WO2016187308A1, is a triazole-based small molecule agonist of the APJ receptor.[1] This guide will focus on the characterization of this compound and its close analog, AMG 986, which are potent and orally bioavailable agonists developed to mimic the beneficial effects of endogenous apelin.[2][3]

Mechanism of Action and Signaling Pathways

This compound, upon binding to the APJ receptor, initiates a cascade of intracellular signaling events through both G protein-dependent and G protein-independent pathways. The APJ receptor is known to couple to multiple G protein subtypes, primarily Gαi and Gαq, and can also signal through β-arrestin.[4]

G Protein-Dependent Signaling

Activation of the APJ receptor by agonist 8 leads to the engagement of heterotrimeric G proteins, resulting in the modulation of downstream effector enzymes and second messengers.

-

Gαi Pathway: The coupling of the activated APJ receptor to Gαi proteins leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2] This pathway is a key mechanism for many of the physiological effects of APJ activation.

-

Gαq Pathway: While not as prominently featured in the initial characterization of agonist 8, APJ receptor activation can also couple to Gαq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium levels and activation of protein kinase C (PKC).

-

Downstream Effectors: The activation of these G protein pathways ultimately leads to the modulation of several downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways are crucial for regulating cellular processes such as cell survival, proliferation, and metabolism.[2]

G Protein-Independent Signaling (β-Arrestin Pathway)

In addition to G protein-mediated signaling, this compound also induces the recruitment of β-arrestin to the activated receptor.[2] This interaction is critical for receptor desensitization and internalization, which are important mechanisms for regulating the duration and intensity of signaling. Furthermore, β-arrestin can act as a scaffold protein to initiate distinct signaling cascades independent of G proteins, contributing to the diverse biological effects of APJ activation.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency of this compound (represented by its analog AMG 986) and the related compound AM-8123 in various functional assays. The data is compared to the endogenous ligand, pyr-apelin-13.

Table 1: cAMP Inhibition Assay [2][5]

| Compound | log EC50 (M) |

| AMG 986 | -9.64 ± 0.03 |

| AM-8123 | -9.44 ± 0.04 |

| pyr-apelin-13 | -9.93 ± 0.03 |

Table 2: GTPγS Binding Assay [2][5]

| Compound | log EC50 (M) |

| AMG 986 | -9.54 ± 0.03 |

| AM-8123 | -8.95 ± 0.05 |

| pyr-apelin-13 | -8.10 ± 0.05 |

Table 3: β-Arrestin Recruitment Assay [2][5]

| Compound | log EC50 (M) |

| AMG 986 | -9.61 ± 0.13 |

| AM-8123 | -9.45 ± 0.08 |

| pyr-apelin-13 | -8.96 ± 0.03 |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Caption: APJ Receptor Signaling Pathways initiated by Agonist 8.

Experimental Workflows

Caption: Workflow for the cAMP Inhibition Functional Assay.

Caption: Workflow for the β-Arrestin Recruitment Assay.

Caption: Workflow for the GTPγS Binding Functional Assay.

Caption: Workflow for ERK Phosphorylation Western Blot Analysis.

Detailed Experimental Protocols

cAMP Inhibition Functional Assay (HTRF-based)

This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the APJ receptor.

-

Cell Culture:

-

Culture CHO-K1 cells stably expressing the human APJ receptor in a suitable medium (e.g., Ham's F-12 supplemented with 10% FBS and a selection antibiotic).

-

Plate cells in a 384-well white, low-volume assay plate and incubate overnight.

-

-

Assay Procedure:

-

Prepare a serial dilution of this compound.

-

Aspirate the culture medium from the cells.

-

Add the agonist dilutions and a fixed concentration of forskolin (to stimulate cAMP production) to the cells.

-

Incubate the plate at room temperature for 30 minutes.

-

Add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm).

-

Plot the HTRF ratio against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

-

β-Arrestin Recruitment Assay (Enzyme Fragment Complementation-based)

This protocol outlines a method to measure the recruitment of β-arrestin 2 to the activated APJ receptor.[6][7]

-

Cell Culture:

-

Use a cell line (e.g., CHO-K1 or HEK293) stably co-expressing the APJ receptor tagged with a small enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

Plate the cells in a 384-well white assay plate and incubate overnight.

-

-

Assay Procedure:

-

Prepare a serial dilution of this compound.

-

Add the agonist dilutions to the cells.

-

Incubate the plate for 90 minutes at 37°C.

-

Add the detection reagent containing the enzyme substrate.

-

Incubate at room temperature for 60 minutes, protected from light.

-

Measure the chemiluminescent signal using a luminometer.

-

-

Data Analysis:

-

Normalize the data to the signal from a reference full agonist.

-

Plot the normalized response against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

-

GTPγS Binding Assay

This functional assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the APJ receptor.[8]

-

Membrane Preparation:

-

Prepare cell membranes from a cell line overexpressing the human APJ receptor.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Procedure:

-

In a 96-well filter plate, add the following in order: assay buffer, GDP, serial dilutions of this compound, and the cell membrane suspension.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all readings.

-

Plot the specific binding against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

-

ERK Phosphorylation Western Blot Analysis

This protocol describes the detection of phosphorylated ERK1/2 (p-ERK) as a downstream marker of APJ receptor activation.[9]

-

Cell Culture and Treatment:

-

Culture cells expressing the APJ receptor (e.g., HEK293) to near confluence.

-

Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature an equal amount of protein from each sample in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Reprobing for Total ERK:

-

Strip the membrane to remove the p-ERK antibodies.

-

Re-block the membrane and probe with a primary antibody for total ERK1/2 as a loading control.

-

Detect as described above.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal for each sample.

-

Present the data as fold change over the vehicle-treated control.

-

Conclusion

This compound is a potent small molecule agonist that activates the APJ receptor through both G protein-dependent (Gαi) and G protein-independent (β-arrestin) signaling pathways. Its ability to modulate key downstream effectors such as cAMP and ERK, combined with its favorable pharmacokinetic profile, makes it a valuable tool for further investigation into the therapeutic potential of the apelin/APJ system. The detailed protocols provided in this guide offer a comprehensive framework for the continued characterization of this and other novel APJ receptor modulators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Apelin Receptor System: A Technical Guide for Drug Discovery

The apelin receptor system, a complex network involving a Class A G-protein coupled receptor (GPCR) and its endogenous peptide ligands, has emerged as a critical regulator of physiology and a promising therapeutic target for a range of diseases. Initially identified as an orphan receptor, the apelin receptor (APJ, APLNR) was deorphanized with the discovery of its ligand, apelin.[1][2] This system is now known to play pivotal roles in cardiovascular homeostasis, energy metabolism, fluid balance, and angiogenesis.[3][4][5] This technical guide provides an in-depth overview of the apelin receptor system, its signaling mechanisms, quantitative pharmacology, and key experimental protocols relevant to researchers and drug development professionals.

Molecular Components of the Apelin Receptor System

The apelin receptor system consists of the receptor itself and two distinct families of endogenous peptide ligands.

-

The Apelin Receptor (APJ/APLNR): First identified in 1993, the APJ receptor shares significant sequence homology with the angiotensin II receptor type 1 (AT1), although it does not bind angiotensin II.[4][6] The human APLNR gene is located on chromosome 11q12 and encodes a 380-amino acid protein with the characteristic seven-transmembrane structure of a Class A GPCR.[6][7] The receptor is widely expressed throughout the central nervous system and peripheral tissues, including the heart, lungs, kidneys, adipose tissue, and blood vessels.[1][8]

-

Apelin Peptides: The primary endogenous ligand, apelin, was isolated in 1998.[1] It is synthesized as a 77-amino acid prepropeptide that undergoes post-translational cleavage to generate several active isoforms, such as apelin-55, apelin-36, apelin-17, and apelin-13.[9][10] A pyroglutamated form of apelin-13, [Pyr¹]apelin-13, is a major active isoform found in plasma and is more resistant to degradation.[6][11] While these isoforms activate the same receptor, they can exhibit differences in binding affinity, potency, tissue distribution, and propensity to induce receptor internalization.[3][11]

-

Elabela (ELA)/Toddler: A second endogenous ligand, Elabela (also known as Toddler), was more recently discovered.[3][12] ELA is crucial for embryonic heart development and is also expressed in the adult cardiovascular system and kidneys.[12][13] It is derived from a 54-amino acid precursor and processed into shorter active forms like ELA-32, ELA-22, and ELA-11.[12][14] Despite sharing little sequence similarity with apelin, ELA binds to and activates the apelin receptor, triggering similar downstream signaling pathways.[12][13]

Signaling Pathways and Molecular Pharmacology

Activation of the apelin receptor by its ligands initiates a cascade of intracellular signaling events through both G-protein-dependent and G-protein-independent (β-arrestin-mediated) pathways. This dual signaling capacity makes it a key subject for the study of biased agonism, where ligands can selectively engage one pathway over another.

G-Protein-Dependent Signaling

The apelin receptor primarily couples to the inhibitory G-protein alpha subunit, Gαi.[4][6] This leads to:

-

Inhibition of Adenylyl Cyclase: This reduces intracellular cyclic AMP (cAMP) levels.[4][13]

-

Activation of Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and metabolic regulation.[1][5]

-

Activation of Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: Ligand binding stimulates the phosphorylation of Extracellular signal-Regulated Kinases 1/2 (ERK1/2), which mediates cell proliferation and differentiation.[5][13][15]

β-Arrestin-Dependent Signaling

Upon agonist binding and subsequent phosphorylation by G-protein-coupled receptor kinases (GRKs), the apelin receptor recruits β-arrestins (β-arrestin 1 and 2).[5][7] This interaction is critical for:

-

Receptor Desensitization and Internalization: β-arrestin recruitment uncouples the receptor from G-proteins and targets it for endocytosis, a key mechanism for regulating signal duration.[7][16]

-

G-Protein-Independent Signaling: β-arrestins can act as scaffolds for other signaling proteins, initiating distinct waves of signaling, including a component of ERK1/2 activation.[5]

The differential activation of G-protein versus β-arrestin pathways by various ligands is a central theme in apelin receptor pharmacology. It has been proposed that the therapeutic cardiovascular benefits of apelin receptor activation are primarily mediated by G-protein signaling, while β-arrestin signaling may contribute to adverse effects like cardiac hypertrophy.[13] This has spurred the development of G-protein-biased agonists as potentially safer and more effective therapeutics.[2][13]

Physiological Roles and Therapeutic Implications

The apelin receptor system is integral to the function of multiple organ systems.

-

Cardiovascular System: This is the most well-characterized role. The system acts as a potent positive inotrope, increasing cardiac contractility and cardiac output.[2][15] It also induces vasodilation, which lowers blood pressure.[17] These effects often counterbalance the actions of the renin-angiotensin system.[5] This makes the apelin receptor a highly attractive target for heart failure and pulmonary arterial hypertension.[12][13]

-

Energy Metabolism: Apelin is considered an adipokine, secreted by fat cells, and is involved in regulating glucose and lipid metabolism.[11] It can improve insulin sensitivity, suggesting its potential as a target for treating type 2 diabetes and obesity.[7][11]

-

Fluid Homeostasis: The receptor and its ligands are expressed in the hypothalamus and kidney, where they regulate vasopressin release and diuresis, playing a key role in maintaining the body's fluid balance.[3][4]

-

Other Roles: The system is also implicated in angiogenesis, immune function, and has been investigated as a co-receptor for HIV infection.[1][4]

Quantitative Data Summary

The affinity and potency of various endogenous and synthetic ligands at the apelin receptor have been characterized across multiple assays. These values are crucial for understanding structure-activity relationships and for guiding drug design.

Table 1: Ligand Binding Affinities for the Human Apelin Receptor Binding affinity is typically determined by radioligand competition assays and expressed as the inhibition constant (Kᵢ) or dissociation constant (Kᴅ). Lower values indicate higher affinity.

| Ligand | Assay Type | Cell/Tissue Source | Kᵢ / Kᴅ (nM) | Citation(s) |

| [¹²⁵I]-(Pyr¹)Apelin-13 | Saturation Binding | Human Left Ventricle | 0.35 (Kᴅ) | [12] |

| Apelin-13 | Competition Binding | HEK293 cells | 8.34 | [4] |

| [Pyr¹]Apelin-13 | Competition Binding | Human Left Ventricle | 0.64 | [7] |

| Apelin-17 | Competition Binding | HEK293 cells | 4.65 | [4] |

| Apelin-36 | Competition Binding | HEK293 cells | 1.74 | [4] |

| Elabela-32 | Competition Binding | Human Left Ventricle | 0.26 | [16] |

| Elabela-21 | Competition Binding | Human Left Ventricle | 30.2 | [16] |

| Elabela-11 | Competition Binding | Human Left Ventricle | 141.3 | [16] |

| CMF-019 (small molecule) | Competition Binding | Human Heart Homogenate | 0.26 | [2] |

Table 2: Functional Potency (EC₅₀/IC₅₀) of Ligands at the Human Apelin Receptor Functional potency measures the concentration of a ligand required to elicit 50% of the maximal response in a given functional assay.

| Ligand | Assay | Cell Line | EC₅₀ / IC₅₀ (nM) | Citation(s) |

| Apelin-13 | cAMP Inhibition | HEK293 | 15.2 (IC₅₀) | [4] |

| Apelin-13 | ERK1/2 Phosphorylation | HEK293 | 14.8 (EC₅₀) | [4] |

| Apelin-13 | β-Arrestin 2 Recruitment | HEK293 | 428 | [4] |

| Apelin-17 | β-Arrestin 2 Recruitment | HEK293 | 12.6 | [4] |

| Elabela-32 | cAMP Inhibition | CHO-APJ | 11.1 (IC₅₀) | [13] |

| Elabela-32 | ERK1/2 Phosphorylation | CHO-APJ | 14.3 (EC₅₀) | [13] |

| Elabela-32 | β-Arrestin 2 Recruitment | HEK293 | 21.9 | [4] |

| CMF-019 | cAMP Inhibition | CHO-APJ | 0.10 (pD₂=10.0) | [2] |

| CMF-019 | β-Arrestin Recruitment | CHO-APJ | 224 (pD₂=6.65) | [2] |

| BMS-986224 | β-Arrestin Recruitment | PathHunter Cells | ~0.35 (pEC₅₀=9.45) | [14] |

Key Experimental Protocols

Characterizing the pharmacology of novel ligands for the apelin receptor requires a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Protocol: Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor, allowing for the determination of the test compound's binding affinity (Kᵢ).

1. Membrane Preparation:

-

Culture HEK293 cells stably or transiently expressing the human apelin receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 25 mM HEPES, 250 mM sucrose, pH 7.3) with protease inhibitors.[3]

-

Perform differential centrifugation: a low-speed spin (e.g., 1,000 x g) to remove nuclei, followed by a high-speed spin (e.g., 20,000 x g) of the supernatant to pellet the membranes.[3]

-

Wash the membrane pellet and resuspend in a suitable buffer. Determine protein concentration via BCA or Bradford assay. Store at -80°C.

2. Binding Reaction:

-

In a 96-well plate, combine the following in binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4):[3][4]

-

To determine non-specific binding (NSB), use a separate set of wells with a saturating concentration of an unlabeled ligand (e.g., 1 µM Apelin-13).[3][12]

-

To determine total binding, use wells with no competitor.

-

Incubate the plate for 2 hours at 30°C or room temperature.[3][12]

3. Separation and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.[3]

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]

-

Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

-

Calculate specific binding by subtracting NSB from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol: β-Arrestin Recruitment BRET Assay

Bioluminescence Resonance Energy Transfer (BRET) is a robust method to measure protein-protein interactions in live cells. It is commonly used to quantify ligand-induced β-arrestin recruitment to a GPCR.[5]

1. Cell Culture and Transfection:

-

Use HEK293T cells, which are easily transfected.

-

Co-transfect cells with two plasmids:[5][18]

-

One encoding the apelin receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc).

-

One encoding β-arrestin (1 or 2) fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP, or Venus).

-

-

24 hours post-transfection, seed the cells into a white, opaque 96-well plate.[5]

2. Assay Performance:

-

48 hours post-transfection, replace the culture medium with a buffer like PBS.

-

Add the BRET substrate (e.g., coelenterazine h) to all wells and incubate for 5-10 minutes.

-

Add varying concentrations of the test agonist to the wells.

-

Immediately measure the light emission at two wavelengths simultaneously using a BRET-compatible plate reader: one for the donor (e.g., ~480 nm for Rluc) and one for the acceptor (e.g., ~530 nm for YFP/Venus).[19]

3. Data Analysis:

-

Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).

-

Calculate the net BRET signal by subtracting the BRET ratio of vehicle-treated cells from the agonist-treated cells.

-

Plot the net BRET signal against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Protocol: ERK1/2 Phosphorylation Western Blot

This assay quantifies the activation of the MAPK/ERK pathway by measuring the increase in phosphorylated ERK1/2 relative to total ERK1/2 protein.

1. Cell Culture and Treatment:

-

Seed cells expressing the apelin receptor (e.g., HEK293-APJ or CHO-APJ) into 6-well plates.[4]

-

Once confluent, serum-starve the cells for 4-12 hours to reduce basal phosphorylation levels.[9]

-

Treat cells with varying concentrations of the test agonist for a short period (e.g., 5-15 minutes) at 37°C.[4][9]

2. Cell Lysis and Protein Quantification:

-

Aspirate the medium and wash cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[4][9]

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[9]

-

Collect the supernatant and determine the protein concentration.

3. Western Blotting:

-

Normalize protein samples, add Laemmli buffer, and boil.

-

Separate proteins (e.g., 20-30 µ g/lane ) by SDS-PAGE and transfer to a PVDF membrane.[9]

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (p-ERK).[9]

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect bands using an ECL substrate and an imaging system.[9]

-

Re-probing: Strip the membrane and re-probe with a primary antibody for total ERK1/2 to serve as a loading control.[9]

4. Data Analysis:

-

Perform densitometry analysis on the bands using software like ImageJ.

-

For each sample, calculate the ratio of the p-ERK signal to the total ERK signal to normalize for loading differences.

-

Plot the normalized p-ERK/total ERK ratio against the log concentration of the agonist to determine the EC₅₀.

Protocol: In Vivo Hemodynamic Assessment in Rodents

This protocol outlines the measurement of acute cardiac function changes in response to an apelin receptor agonist in an anesthetized rat model.

1. Animal Preparation:

-

Anesthetize a male Sprague-Dawley rat (e.g., with isoflurane or urethane).[2]

-

Insert a pressure-volume (PV) conductance catheter into the left ventricle via the right carotid artery to directly measure cardiac hemodynamics.[2]

-

Administer the test compound (e.g., CMF-019 or BMS-986224) via intravenous injection (e.g., through the jugular vein).[2][10]

2. Data Acquisition:

-

Allow the animal to stabilize and record baseline hemodynamic data.

-

Administer a bolus or infusion of the vehicle control, followed by increasing doses of the test compound.

-

Continuously record pressure and volume signals using a data acquisition system (e.g., ADInstruments LabChart).[2]

3. Key Parameters for Analysis:

-

Cardiac Contractility: Maximum rate of pressure rise (dP/dtₘₐₓ).[2][10]

-

Cardiac Output (CO): The volume of blood pumped by the heart per minute.

-

Stroke Volume (SV): The volume of blood pumped from the left ventricle per beat.[10]

-

Ejection Fraction (EF): The percentage of blood leaving the left ventricle with each contraction.[15]

-

Heart Rate (HR) and Mean Arterial Pressure (MAP). [10]

4. Data Analysis:

-

Analyze the recorded data to calculate the parameters listed above for each dose.

-

Compare the changes from baseline for the drug-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).[2]

References

- 1. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardiac action of the first G protein biased small molecule apelin agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. resources.revvity.com [resources.revvity.com]

- 9. benchchem.com [benchchem.com]

- 10. ahajournals.org [ahajournals.org]

- 11. m.youtube.com [m.youtube.com]

- 12. [125I]-(Pyr1)Apelin-13 is a novel radioligand for localizing the APJ orphan receptor in human and rat tissues with evidence for a vasoconstrictor role in man - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elabela-apelin receptor signaling pathway is functional in mammalian systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]

- 15. The endogenous peptide apelin potently improves cardiac contractility and reduces cardiac loading in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

APJ receptor signaling pathways

An In-depth Technical Guide to APJ Receptor Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Apelin Receptor (APJ), also known as APLNR or AGTRL1, is a Class A G protein-coupled receptor (GPCR) that plays a crucial role in a multitude of physiological processes.[1][2][3] Initially identified in 1993 due to its sequence homology with the angiotensin II type 1 receptor (AT1), it remained an orphan receptor until the discovery of its endogenous ligand, apelin, in 1998.[2][3] Subsequently, a second family of endogenous peptide ligands, named Elabela (ELA) or Toddler, was identified.[4][5][6]

The apelinergic system, comprising the APJ receptor and its ligands, is widely expressed in human tissues, including the cardiovascular system, central nervous system, adipose tissue, and kidneys.[7][8] This widespread distribution underlies its involvement in regulating cardiovascular function, angiogenesis, fluid homeostasis, and energy metabolism.[2][8][9] Dysregulation of APJ signaling is implicated in various pathologies such as heart failure, hypertension, diabetes, and cancer, making it a prominent target for therapeutic intervention.[3][8][9]

APJ activation by its ligands, apelin and Elabela, initiates a complex network of intracellular signaling cascades. These are broadly categorized into two main branches: G protein-dependent pathways and β-arrestin-dependent pathways.[1][10][11] Notably, different ligands can preferentially activate one pathway over the other, a phenomenon known as biased agonism, which has significant implications for the development of targeted therapeutics.[1][11] This guide provides a detailed overview of the core signaling mechanisms, presents quantitative data on ligand interactions, outlines key experimental protocols for studying the receptor, and visualizes these complex pathways and workflows.

Core Signaling Pathways

Upon ligand binding, the APJ receptor undergoes a conformational change that facilitates the activation of distinct intracellular signaling pathways.

G Protein-Dependent Signaling

The APJ receptor primarily couples to the inhibitory Gαi/o and the Gαq/11 families of heterotrimeric G proteins.[1][2] There is also evidence for coupling to Gα13.[12][13]

2.1.1 Gαi Pathway

Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP).[1][2][14] This reduction in cAMP levels subsequently attenuates the activity of Protein Kinase A (PKA).[14] The Gαi pathway is also linked to the activation of the Phosphoinositide 3-Kinase (PI3K)-Akt signaling cascade, which is crucial for cell survival, proliferation, and migration.[8][14][15]

2.1.2 Gαq/11 Pathway

Coupling to Gαq/11 activates Phospholipase Cβ (PLCβ).[2][14] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[1][14] This cascade is instrumental in processes like vasoconstriction and cardiac contractility.[8]

2.1.3 Downstream Effectors: ERK/MAPK Pathway

A common convergence point for G protein signaling is the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2, part of the Mitogen-Activated Protein Kinase (MAPK) cascade.[1][8] APJ-mediated ERK activation can occur through multiple mechanisms, including via PKC (downstream of Gαq) and PI3K/Akt (downstream of Gαi).[8][14][16] This pathway is a key regulator of cell proliferation, differentiation, and survival.[15]

β-Arrestin-Dependent Signaling

Beyond canonical G protein coupling, APJ activation also triggers G protein-independent signaling mediated by β-arrestins (β-arrestin 1 and 2).[1][7]

Upon ligand binding, the intracellular domains of the APJ receptor are phosphorylated by G protein-coupled receptor kinases (GRKs).[1][12] This phosphorylation increases the receptor's affinity for β-arrestins.[17] The recruitment of β-arrestin to the receptor sterically hinders further G protein coupling, leading to signal desensitization.[2]

Furthermore, β-arrestin acts as a scaffold protein, recruiting various signaling molecules to the receptor complex. This scaffolding can initiate a second wave of signaling, including the activation of the ERK1/2 pathway, which is temporally and spatially distinct from G protein-mediated ERK activation.[7][18] The β-arrestin-bound receptor is then targeted for internalization into endosomes, a process that can either lead to receptor degradation in lysosomes or recycling back to the plasma membrane.[2][3][19]

Ligand-Specific Signaling and Biased Agonism

The APJ receptor can be activated by various isoforms of apelin (e.g., Apelin-13, Apelin-17, Apelin-36) and Elabela (e.g., ELA-21, ELA-32).[1] Research indicates that these different endogenous ligands do not activate the G protein and β-arrestin pathways to the same extent.[1][11] For instance, some studies have shown that Elabela-32 displays a strong bias towards the β-arrestin pathway, while other ligands may favor G protein-dependent signaling.[1] This ligand-directed bias is a critical concept in modern pharmacology, as it suggests that drugs can be designed to selectively engage therapeutically beneficial pathways while avoiding those that cause adverse effects. For example, the beneficial effects of APJ on cardiac contractility are thought to be mediated by G proteins, whereas β-arrestin signaling has been linked to detrimental cardiac hypertrophy in response to mechanical stretch.[7]

Quantitative Data Summary

The following tables summarize quantitative data from the literature regarding the interaction of various ligands with the APJ receptor and their functional consequences.

Table 1: Ligand Binding Affinities for the APJ Receptor Binding affinity is typically determined by competitive radioligand displacement assays and is expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher affinity.

| Ligand | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| [Pyr1]-Apelin-13 | Human | Radioligand Binding | 0.7 | - | [17] |

| Apelin-13 | Human | Radioligand Binding | 8.336 | - | [1] |

| Apelin-17 | Human | Radioligand Binding | 4.651 | - | [1] |

| Apelin-36 | Human | Radioligand Binding | 1.735 | 2.3 | [1] |

| Elabela-21 | Human | Radioligand Binding | 4.364 | - | [1] |

| Elabela-32 | Human | Radioligand Binding | 1.343 | - | [1] |

| Compound 21 | Human | Radioligand Binding | 0.036 (µM) | - | [20] |

| Compound 25 | Human | Radioligand Binding | 0.054 (µM) | - | [20] |

Table 2: Potency and Efficacy in G-Protein Dependent Pathways Potency is expressed as the half-maximal effective/inhibitory concentration (EC50/IC50). Lower values indicate higher potency.

| Ligand | Pathway Assessed | Cell Line | Potency (logIC50 / logEC50) | Reference |

| Apelin-13 | cAMP Inhibition | HEK293-APJ | -7.817 ± 0.363 | [1] |

| pGlu1-apelin-13 | cAMP Inhibition | HEK293-APJ | -7.978 ± 0.409 | [1] |

| Apelin-17 | cAMP Inhibition | HEK293-APJ | -7.419 ± 0.341 | [1] |

| Apelin-36 | cAMP Inhibition | HEK293-APJ | -7.865 ± 0.346 | [1] |

| Elabela-21 | cAMP Inhibition | HEK293-APJ | -7.589 ± 0.352 | [1] |

| Elabela-32 | cAMP Inhibition | HEK293-APJ | -7.59 ± 0.474 | [1] |

| Apelin-13 | ERK1/2 Phosphorylation | HEK293-APJ | -8.514 ± 0.108 | [1] |

| Apelin-17 | ERK1/2 Phosphorylation | HEK293-APJ | -8.016 ± 0.128 | [1] |

| Elabela-32 | ERK1/2 Phosphorylation | HEK293-APJ | -7.318 ± 0.228 | [1] |

Table 3: Potency and Efficacy in β-Arrestin Dependent Pathways Potency is expressed as the half-maximal effective concentration (EC50). Lower values indicate higher potency.

| Ligand | Pathway Assessed | Cell Line | Potency (logEC50) | Reference |

| Apelin-13 | β-arrestin 1 Recruitment (BRET) | HEK293 | -6.369 ± 0.086 | [1] |

| pGlu1-apelin-13 | β-arrestin 1 Recruitment (BRET) | HEK293 | -6.899 ± 0.106 | [1] |

| Apelin-17 | β-arrestin 1 Recruitment (BRET) | HEK293 | -7.901 ± 0.144 | [1] |

| Apelin-36 | β-arrestin 1 Recruitment (BRET) | HEK293 | -7.027 ± 0.087 | [1] |

| Elabela-21 | β-arrestin 1 Recruitment (BRET) | HEK293 | -7.183 ± 0.061 | [1] |

| Elabela-32 | β-arrestin 1 Recruitment (BRET) | HEK293 | -7.66 ± 0.114 | [1] |

| Apelin-13 | β-arrestin 2 Recruitment (BRET) | HEK293 | -6.813 ± 0.091 | [1] |

| Apelin-17 | β-arrestin 2 Recruitment (BRET) | HEK293 | -8.333 ± 0.157 | [1] |

| Elabela-32 | β-arrestin 2 Recruitment (BRET) | HEK293 | -7.878 ± 0.284 | [1] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize APJ receptor signaling.

Protocol 1: Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound (ligand) for the APJ receptor by quantifying its ability to compete with a radiolabeled ligand for binding to the receptor.

Detailed Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the APJ receptor in a suitable buffer and isolate the membrane fraction by centrifugation.

-

Incubation: In a multi-well plate, incubate the prepared membranes with a constant concentration of a radiolabeled APJ ligand (e.g., [¹²⁵I]-apelin-13) and a range of concentrations of the unlabeled test compound.[1][20]

-

Separation: After reaching equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand using vacuum filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding inhibited by the test compound against the logarithm of its concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 2: cAMP Inhibition Assay

This functional assay measures the ability of an APJ agonist to inhibit the production of intracellular cAMP, consistent with Gαi coupling.

Detailed Methodology:

-

Cell Culture: Seed cells stably or transiently expressing the APJ receptor into 96- or 384-well plates.

-

Stimulation: Treat the cells with a known adenylyl cyclase activator, such as forskolin (FSK), to induce a high basal level of cAMP.[1][21] This is necessary because Gαi-coupled receptors inhibit, rather than stimulate, cAMP production.[22][23]

-

Agonist Treatment: Immediately add the test agonist at various concentrations to the wells.

-

Lysis and Detection: After incubation, lyse the cells and quantify the intracellular cAMP levels using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.[21][24] These assays typically involve a competition between cellular cAMP and a labeled cAMP analog for a specific antibody.[21][24]

-

Data Analysis: Plot the measured signal (which is inversely proportional to the cAMP level in many kits) against the agonist concentration to generate a dose-response curve and calculate the IC50 value.[1]

Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the activation of the ERK/MAPK pathway by measuring the increase in phosphorylated ERK1/2 (p-ERK) relative to the total amount of ERK1/2 protein.

Detailed Methodology:

-

Cell Treatment: Grow APJ-expressing cells to confluence and then serum-starve overnight to reduce basal signaling. Stimulate the cells with the agonist for various time points (e.g., 5, 10, 15 minutes).[1][18]

-

Lysis: Terminate the stimulation by washing with ice-cold PBS and lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[25]

-

Western Blotting:

-

Quantify protein concentration in the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[26]

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).[26][27]

-

Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[26]

-

-

Normalization: Strip the membrane and re-probe it with an antibody that recognizes total ERK1/2 to ensure equal loading.[25][26]

-

Analysis: Use densitometry software to measure the intensity of the p-ERK and total ERK bands. Express the result as the ratio of p-ERK to total ERK.[1]

Protocol 4: β-Arrestin Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a widely used technology to monitor the interaction between the APJ receptor and β-arrestin in real-time in living cells.

Detailed Methodology:

-

Cell Preparation: Co-express two fusion proteins in a suitable cell line (e.g., HEK293): the APJ receptor fused to a BRET donor (like Renilla luciferase, Rluc) and β-arrestin (1 or 2) fused to a BRET acceptor (like a green fluorescent protein variant, e.g., Venus or GFP).[1][28]

-

Assay Execution: Plate the transfected cells in a white, opaque microplate.

-

Stimulation: Add the test agonist to the wells.

-

Detection: Add the luciferase substrate (e.g., coelenterazine). If the agonist induces an interaction between the receptor and β-arrestin, the donor and acceptor proteins are brought into close proximity (<10 nm), allowing for energy transfer.

-

Measurement: Use a microplate reader capable of detecting BRET to simultaneously measure the light emitted by the acceptor and the remaining light emitted by the donor.[28]

-

Data Analysis: The BRET signal is calculated as the ratio of the acceptor emission to the donor emission. Plotting this ratio against agonist concentration allows for the determination of potency (EC50) and efficacy (Emax) for β-arrestin recruitment.[1]

Conclusion

The APJ receptor is a complex signaling hub with significant therapeutic potential. Its ability to engage multiple G protein and β-arrestin-dependent pathways allows it to regulate a wide array of physiological functions. The discovery of biased agonism, whereby different ligands can selectively activate these pathways, has opened a new frontier for drug development. By designing molecules that preferentially stimulate beneficial signaling cascades (e.g., G protein-mediated cardioprotection) while avoiding detrimental ones (e.g., β-arrestin-mediated hypertrophy), it may be possible to develop more effective and safer therapeutics for cardiovascular and metabolic diseases. A thorough understanding of the distinct signaling profiles, supported by robust quantitative assays as detailed in this guide, is essential for realizing this potential.

References

- 1. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review [frontiersin.org]

- 4. Essential Role of the ELABELA-APJ Signaling Pathway in Cardiovascular System Development and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. portlandpress.com [portlandpress.com]

- 8. cusabio.com [cusabio.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. ahajournals.org [ahajournals.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. ahajournals.org [ahajournals.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 21. resources.revvity.com [resources.revvity.com]

- 22. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 3.4. Western Blotting and Detection [bio-protocol.org]

- 27. researchgate.net [researchgate.net]

- 28. Methods to Monitor the Trafficking of β-Arrestin/G Protein-Coupled Receptor Complexes Using Enhanced Bystander BRET - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of APJ Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The apelin receptor (APJ), a class A G-protein coupled receptor (GPCR), has emerged as a significant therapeutic target, particularly in the realm of cardiovascular and metabolic diseases. Initially identified as an orphan receptor, its deorphanization with the discovery of the endogenous peptide ligand, apelin, unveiled a complex signaling system with profound physiological roles. This guide provides a comprehensive overview of the discovery of the APJ receptor and its endogenous ligands, the subsequent development of synthetic agonists—from peptide analogues to small molecules—and the evolution of advanced concepts such as biased agonism. It includes detailed experimental methodologies for key assays, quantitative data for a range of agonists, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this critical therapeutic target.

Discovery and Deorphanization of the APJ Receptor

Identification of an Orphan Receptor

Discovery of the Endogenous Ligand: Apelin

The endogenous ligand for APJ was discovered in 1998 by Tatemoto and colleagues through a process of reverse pharmacology.[2][3] They isolated a 36-amino acid peptide from bovine stomach extracts that activated Chinese Hamster Ovary (CHO) cells expressing the human APJ receptor.[1][4] This peptide was named "apelin," an acronym for A PJ E ndogenous L igand.[2]

Apelin Isoforms and the Second Endogenous Ligand: Elabela/Toddler

Apelin is derived from a 77-amino acid preproprotein, which is processed into several active isoforms, including apelin-36, apelin-17, and apelin-13.[1][3] The pyroglutamylated form of apelin-13, [Pyr¹]-apelin-13, is one of the most abundant and potent isoforms found in plasma.[1][2]

In 2013, a second endogenous peptide ligand for the APJ receptor, named Elabela (ELA) or Toddler, was discovered.[5] ELA shares no significant sequence similarity with apelin but acts as a potent agonist at the APJ receptor, playing a crucial role in embryonic development and cardiovascular function in adults.[5]

Development of Synthetic APJ Receptor Agonists

The therapeutic potential of activating the APJ receptor, coupled with the poor pharmacokinetic properties of endogenous peptides, spurred the development of synthetic agonists. These efforts have yielded a diverse range of compounds, from modified peptides to orally bioavailable small molecules.

Peptide-Based Agonists

Early efforts focused on modifying the native apelin sequence to improve stability and potency. Structure-activity relationship (SAR) studies identified the C-terminal region and the RPRL motif in the N-terminal region as critical for receptor binding and activation.

A significant advancement in this class is MM07 , a cyclic peptide analogue of apelin.[6] MM07 was designed to be a G-protein biased agonist, showing potent activation of G-protein signaling with significantly reduced recruitment of β-arrestin.[6][7] This biased profile is intended to minimize receptor desensitization and internalization, potentially offering a more sustained therapeutic effect.[5]

Small-Molecule Agonists

The quest for orally bioavailable drugs led to the discovery of non-peptide, small-molecule APJ agonists through high-throughput screening (HTS) and subsequent medicinal chemistry efforts.

-

ML233 : Identified through the NIH Molecular Libraries Program, ML233 was one of the first non-peptide small-molecule agonists reported for the APJ receptor. It demonstrated a functional EC50 of 3.7 µM in a β-arrestin recruitment assay and showed selectivity over the AT1 receptor.[2][8][9]

-

Pyrazole-Based Agonists : A significant breakthrough was the discovery of a pyrazole-based scaffold.[10] Extensive SAR studies on this class led to the development of potent agonists with improved potency and drug-like properties.[10][11] For example, compound 22 from an initial series showed a sub-micromolar EC50 of 800 nM. Further optimization of this scaffold has led to compounds like CMF-019 , an orally active, G-protein biased agonist.

-

BMS-986224 : This is a potent, selective, and orally bioavailable non-peptidic APJ agonist with a Kd of 0.3 nM. It was designed to mimic the signaling profile of [Pyr¹]apelin-13 without significant bias and has shown efficacy in preclinical models of heart failure.[3]

-

Other Small Molecules : Other notable small-molecule agonists include AM-8123 and AMG 986 , which have demonstrated potent activation of the APJ receptor, comparable or even exceeding that of endogenous ligands.

Biased Agonism

The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein vs. β-arrestin), has become a key strategy in APJ agonist design.[5] The hypothesis is that G-protein signaling mediates the desired therapeutic effects (e.g., increased cardiac contractility, vasodilation), while β-arrestin signaling is primarily involved in receptor desensitization and potential adverse effects.[5] MM07 and CMF-019 are prime examples of agonists designed with this principle in mind.

Quantitative Data on APJ Receptor Agonists

The following tables summarize the binding affinities and functional potencies of key endogenous and synthetic APJ receptor agonists.

| Table 1: Endogenous Peptide Agonists | ||||

| Agonist | Assay Type | Species/Cell Line | Value | Reference |

| Apelin-13 | EC50 (APJ activation) | - | 0.37 nM | [1] |

| [Pyr¹]-Apelin-13 | pKi (Binding) | HEK293 | 9.15 (Ki: 0.7 nM) | [11] |

| Apelin-17 | pIC50 (Binding) | HEK293 | 9.02 | [1] |

| Apelin-36 | EC50 (APJ activation) | - | 20 nM | [1] |

| Elabela-32 | IC50 (Binding) | - | 0.27 nM | [1] |

| Elabela (19-32) | EC50 (Gαi1 activation) | - | 8.6 nM | [1] |

| Elabela (19-32) | EC50 (β-arrestin-2) | - | 166 nM | [1] |

| Table 2: Synthetic Peptide-Based Agonists | ||||

| Agonist | Assay Type | Species/Cell Line | Value | Reference |

| MM07 | KD (Binding) | CHO-K1 cells | 300 nM | [1][12] |

| MM07 | KD (Binding) | Human heart | 172 nM | [1][12] |

| Table 3: Synthetic Small-Molecule Agonists | ||||

| Agonist | Assay Type | Species/Cell Line | Value | Reference |

| ML233 | EC50 (β-arrestin) | - | 3.7 µM | [2][8][9] |

| ML233 | Selectivity (vs AT1) | - | >21-fold | [2][8][9] |

| Pyrazole Cmpd 21 | Ki (Binding) | - | 0.036 µM | [10] |

| Pyrazole Cmpd 21 | EC50 (cAMP) | - | 0.118 µM | [10] |

| Pyrazole Cmpd 22 | Ki (Binding) | - | 0.038 µM | [10] |

| Pyrazole Cmpd 22 | EC50 (cAMP) | - | 0.157 µM | [10] |

| BMS-986224 | Kd (Binding) | Human APJ | 0.3 nM | [3] |

| CMF-019 | pKi (Binding) | Human APJ | 8.58 | [1] |

| AM-8123 | pEC50 (cAMP) | - | 9.44 | |

| AMG 986 | pEC50 (cAMP) | - | 9.64 | |

| AMG 986 | logEC50 (β-arrestin) | - | -9.61 | [13] |

APJ Receptor Signaling Pathways

Activation of the APJ receptor by an agonist initiates multiple intracellular signaling cascades. The primary pathways involve coupling to heterotrimeric G-proteins (Gαi, Gαq, and Gα13) and the G-protein-independent β-arrestin pathway.

Gαi-Mediated Pathway

This is the canonical signaling pathway for the APJ receptor.

-

Gαi Activation : Agonist binding promotes the exchange of GDP for GTP on the Gαi subunit.

-

Adenylyl Cyclase Inhibition : The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Downstream Effects : Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), affecting various cellular processes.

References

- 1. academic.oup.com [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. G protein-coupled APJ receptor signaling induces focal adhesion formation and cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. resources.revvity.com [resources.revvity.com]

- 9. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Beta-Arrestins and Receptor Signaling in the Vascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to APJ Receptor Agonist 8

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Apelin Receptor (APJ), a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. Activation of the APJ receptor by its endogenous ligand, apelin, elicits beneficial physiological effects, including increased cardiac contractility and vasodilation. Consequently, the development of small molecule agonists for the APJ receptor is an area of intense research. This technical guide focuses on APJ receptor agonist 8, a novel pyrazole-based small molecule agonist, providing a comprehensive overview of its chemical structure, pharmacological properties, and the experimental methodologies used for its characterization.

Chemical Structure and Properties

This compound, also referred to as compound 8 or compound 1 in various publications, is a pyrazole-based small molecule.[1] Its chemical formula is C24H27N7O, with a molecular weight of 525.58 g/mol .[2]

Chemical Structure of this compound:

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological data for this compound and its optimized analogue, compound 9.[1][3] This data facilitates a direct comparison of their potency and binding affinity for the APJ receptor.

| Compound | Assay Type | Parameter | Value (µM) |

| This compound | Calcium Mobilization | EC50 | 21.5 |

| Radioligand Binding | Ki | 5.2 | |

| Compound 9 (Optimized) | Calcium Mobilization | EC50 | 0.800 |

| Radioligand Binding | Ki | 1.3 | |

| cAMP Inhibition | EC50 | 0.844 |

APJ Receptor Signaling Pathways

Activation of the APJ receptor by an agonist initiates a cascade of intracellular signaling events. The primary signaling pathways involve the coupling to Gαi/o and Gαq proteins, as well as β-arrestin-dependent pathways.[4] These pathways ultimately lead to various cellular responses, including the inhibition of adenylyl cyclase, mobilization of intracellular calcium, and activation of mitogen-activated protein kinases (MAPK).

Caption: APJ Receptor Signaling Pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide overviews of the key experimental protocols used in the characterization of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process characteristic of pyrazole-based compound synthesis. While the exact, detailed protocol for agonist 8 is proprietary, the general workflow for the synthesis of similar pyrazole carboxamides is outlined below.

Caption: General Synthesis Workflow.

In Vitro Pharmacological Assays

1. Calcium Mobilization Assay

This assay measures the ability of a compound to stimulate the release of intracellular calcium upon binding to the APJ receptor, which is coupled to the Gαq pathway.

Caption: Calcium Mobilization Assay Workflow.

2. Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound to the APJ receptor by measuring its ability to displace a radiolabeled ligand.

Caption: Radioligand Binding Assay Workflow.

3. cAMP Inhibition Assay

This assay is used to assess the activation of the Gαi pathway by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

Caption: cAMP Inhibition Assay Workflow.

4. β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated APJ receptor, a key event in receptor desensitization and G protein-independent signaling.

Caption: β-Arrestin Recruitment Assay Workflow.

Conclusion

This compound represents a significant step forward in the development of small molecule therapeutics targeting the apelinergic system. Its characterization through a suite of robust in vitro assays has provided valuable insights into its potency and mode of action. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a foundational resource for researchers in the field, facilitating further investigation and the development of next-generation APJ receptor agonists with improved pharmacological profiles.

References

- 1. Synthesis and characterization of an orally bioavailable small molecule agonist of the apelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a Novel Small Molecule Agonist Scaffold for the APJ Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Figure 1, Reported “small molecule” APJ agonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to APJ Receptor Agonists: A Comparative Analysis of Apelin-13 and a Novel Small Molecule Agonist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The apelinergic system, centered around the G protein-coupled APJ receptor, is a pivotal regulator of cardiovascular and metabolic homeostasis. Its endogenous ligand, apelin-13, demonstrates potent physiological effects but is limited therapeutically by its short half-life. This has spurred the development of synthetic agonists, including small molecules like the pyrazole-based "APJ receptor agonist 8". This technical guide provides a detailed comparative analysis of the endogenous peptide apelin-13 and this synthetic small molecule agonist. We present a side-by-side comparison of their biochemical properties, functional potencies, and signaling mechanisms. Furthermore, this document furnishes detailed experimental protocols for key assays used in their characterization and employs visualizations to elucidate complex signaling pathways and experimental workflows, offering a comprehensive resource for researchers in the field.

Introduction to the Apelinergic System

The APJ receptor, a Class A G protein-coupled receptor (GPCR), was initially identified in 1993 and shares structural homology with the angiotensin II type 1 receptor (AT1R), though it does not bind angiotensin II.[1][2] For years it remained an orphan receptor until the discovery of its endogenous ligand, apelin.[3] The apelin gene encodes a 77-amino acid prepropeptide, which is proteolytically cleaved into several active C-terminal fragments, including apelin-36, apelin-17, and the highly potent apelin-13.[3][4]

The apelin/APJ system is implicated in a vast range of physiological processes, including the regulation of blood pressure, cardiac contractility, fluid homeostasis, and energy metabolism.[1][5][6] Consequently, it has emerged as a highly attractive therapeutic target for cardiovascular diseases such as heart failure, as well as for metabolic disorders.[2][7]

A primary challenge in targeting this system is the poor pharmacokinetic profile of endogenous apelin peptides, which are rapidly degraded in vivo.[8] This limitation has driven the search for more stable, non-peptidic small molecule agonists. One such compound, a pyrazole-based molecule referred to as This compound , has been identified through focused screening and serves as a key example of synthetic agonist development.[8] This guide will compare the well-characterized endogenous ligand, apelin-13 , with this synthetic agonist.

Biochemical and Pharmacological Profiles

Apelin-13

Apelin-13 is a 13-amino acid peptide (Sequence: Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe) derived from the C-terminus of the preproapelin protein.[9] It is one of the most potent and abundant apelin isoforms found in circulation.[6] Its structure, characterized by positive charges and hydrophobic residues, is crucial for its interaction with the APJ receptor.[10][11] In aqueous solutions, apelin-13 typically adopts a random coil conformation.[11]

This compound

This compound is a novel, pyrazole-based small molecule agonist.[8] Unlike the endogenous peptide, it is a non-peptidic compound designed for improved drug-like properties, such as stability and potentially oral bioavailability. Its discovery represents a significant step in developing therapeutic agents that can chronically activate the APJ receptor, overcoming the limitations of peptide-based ligands.[8]

Quantitative Data Comparison

The following tables summarize the quantitative pharmacological data for apelin-13 and this compound, highlighting the significant differences in their binding affinity and functional potency.

Table 1: Comparative Receptor Binding Affinity

| Ligand | Receptor | Assay Type | Ki (Inhibitory Constant) | Reference |

| Apelin-13 | Human APJ | Radioligand Competition | ~5.2 µM | [8] |

| This compound | Human APJ | Radioligand Competition | 5.2 µM | [8] |

Table 2: Comparative Functional Potency

| Ligand | Assay Type | EC50 / IC50 (Molar) | Reference |

| Apelin-13 | APJ Activation (General) | 0.37 nM (EC50) | [12][13] |

| Radioligand Binding | 0.7 nM (IC50) | [11] | |

| cAMP Inhibition | ~15.2 nM (IC50) | [4] | |

| This compound | Calcium Mobilization | 21.5 µM (EC50) | [8] |

Note: Potency values can vary significantly depending on the cell line, receptor expression level, and specific assay conditions used.

Signaling Pathways

Activation of the APJ receptor by an agonist initiates a cascade of intracellular signaling events. The primary pathways involve coupling to G proteins (predominantly Gαi) and the recruitment of β-arrestins, which can lead to both receptor desensitization and G protein-independent signaling.

Apelin-13 is known to activate multiple downstream pathways, including the inhibition of adenylyl cyclase (via Gαi), leading to decreased cAMP levels, and the activation of phospholipase C (PLC), the PI3K/Akt pathway, and the MAPK/ERK pathway.[1][14][15] These pathways collectively contribute to cellular responses such as cell survival, proliferation, and vasodilation.[1] this compound has been shown to trigger calcium mobilization, indicative of Gαq/11 pathway activation, and to recruit β-arrestin.[8]

Signaling Pathway Diagrams

Caption: Figure 1: APJ Receptor Signaling Pathways.

Detailed Experimental Protocols

Characterization of APJ receptor agonists relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This competitive binding assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the APJ receptor.

Methodology:

-

Membrane Preparation: HEK293 cells stably expressing the human APJ receptor are harvested and homogenized in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in assay buffer.

-

Assay Setup: In a 96-well plate, membrane homogenates are incubated with a fixed concentration of a radioligand (e.g., [¹²⁵I]-(Pyr¹)apelin-13, ~0.35 nM KD) and varying concentrations of the unlabeled competitor (apelin-13 or this compound).[16]

-

Incubation: The plate is incubated for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through a GF/C filter plate, separating bound from free radioligand. The filters are washed with ice-cold wash buffer.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are fitted to a one-site competition model using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Caption: Figure 2: Workflow for Radioligand Binding Assay.

Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate Gαq/11-mediated signaling, resulting in an increase in intracellular calcium concentration.

Methodology:

-

Cell Preparation: HEK293 cells stably expressing the APJ receptor are plated in a 96-well, black-walled, clear-bottom plate and grown to confluence.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Agonist Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR) or similar instrument. Basal fluorescence is measured before varying concentrations of the test agonist are added.

-

Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium, is monitored in real-time.

-

Data Analysis: The peak fluorescence response is plotted against the agonist concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ value.

Caption: Figure 3: Workflow for Calcium Mobilization Assay.

cAMP Accumulation Assay

This assay measures an agonist's ability to inhibit adenylyl cyclase via Gαi coupling.

Methodology:

-

Cell Plating: CHO or HEK293 cells expressing the APJ receptor are plated and grown overnight.

-

Assay Setup: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation & Inhibition: Cells are incubated with the Gαs-pathway stimulator forskolin in the presence of varying concentrations of the APJ agonist.

-

Lysis & Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based method.

-

Data Analysis: The inhibition of forskolin-stimulated cAMP production is plotted against agonist concentration to determine the IC₅₀ value.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated APJ receptor, a key step in receptor desensitization and G protein-independent signaling.

Methodology:

-

Assay Principle: A common method is the PathHunter® assay (DiscoverX), which uses enzyme fragment complementation. The APJ receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger portion of the enzyme.

-

Cell Transfection: Cells are engineered to express both tagged proteins.

-

Agonist Treatment: The engineered cells are treated with varying concentrations of the agonist.

-

Detection: Agonist-induced receptor activation causes the tagged β-arrestin to bind to the tagged APJ receptor. This brings the two enzyme fragments together, forming an active enzyme that converts a substrate to produce a chemiluminescent signal.

-

Data Analysis: The signal is read on a luminometer and plotted against agonist concentration to determine the EC₅₀ for β-arrestin recruitment.

Comparative Analysis and Discussion

The data clearly demonstrate a profound difference in potency between the endogenous peptide apelin-13 and the synthetic small molecule, this compound. Apelin-13 is a highly potent agonist, with functional activity in the nanomolar range.[12][13] In contrast, this compound exhibits activity in the micromolar range, making it several orders of magnitude less potent.[8]

This disparity highlights the primary challenge in small molecule drug discovery for peptide GPCRs: mimicking the complex interactions of a larger peptide ligand with a small, synthetically tractable molecule. While agonist 8 demonstrates on-target activity by inducing calcium mobilization and β-arrestin recruitment, its low potency would likely make it unsuitable as a clinical candidate without significant further optimization.[8] More recent small molecule agonists, such as AMG 986 (Azelaprag), have achieved potency comparable to apelin-13 (EC₅₀ of 0.32 nM), demonstrating that this challenge can be overcome.[17]

The development of agonists like compound 8, however, is a critical step. They serve as valuable tool compounds for probing receptor function and as starting points for medicinal chemistry campaigns aimed at improving potency and pharmacokinetic properties. The ability to create agonists that are "biased" toward either G protein or β-arrestin pathways is also a key area of research, as this could separate desired therapeutic effects from unwanted side effects.[18] The functional selectivity profile of agonist 8, which shows a bias towards calcium mobilization over β-arrestin recruitment, suggests it could be a useful tool for such investigations.[8]

Conclusion

Apelin-13 remains the benchmark for high-potency activation of the APJ receptor, mediating a rich profile of intracellular signaling. The development of small molecule agonists, exemplified by this compound, represents a critical effort to translate the therapeutic potential of the apelinergic system into viable drugs with improved pharmacokinetic properties. While agonist 8 itself is a low-potency molecule, its discovery validates the pyrazole scaffold and provides a foundation for the development of next-generation agonists. The continued exploration of small molecule chemistry, guided by the detailed pharmacological and signaling assays outlined in this guide, will be essential for realizing the full therapeutic promise of targeting the APJ receptor.

References

- 1. jicrcr.com [jicrcr.com]

- 2. Discovery of a Novel Small Molecule Agonist Scaffold for the APJ Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | The Role of Apelin–APJ System in Diabetes and Obesity [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apelin-13 | C69H111N23O16S | CID 25078060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Structural and functional study of the apelin-13 peptide, an endogenous ligand of the HIV-1 coreceptor, APJ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. apexbt.com [apexbt.com]

- 14. Apelin-13 Is an Early Promoter of Cytoskeleton and Tight Junction in Diabetic Macular Edema via PI-3K/Akt and MAPK/Erk Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Apelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. journals.physiology.org [journals.physiology.org]

APJ receptor agonist 8 solubility and stability

An In-depth Technical Guide to the Solubility and Stability of APJ Receptor Agonist 8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of a pyrazole-based small molecule agonist of the Apelin Receptor (APJ), referred to as this compound. This document is intended for researchers, scientists, and drug development professionals working with this or structurally related compounds.

Introduction to this compound

The Apelin Receptor (APJ), a G protein-coupled receptor (GPCR), and its endogenous ligands, apelin and Elabela/Toddler, are key components of the apelinergic system. This system is a critical regulator of cardiovascular homeostasis and is implicated in a range of physiological processes. As a result, the APJ receptor has emerged as a promising therapeutic target for cardiovascular diseases, metabolic disorders, and other conditions.

Physicochemical and Pharmacological Properties

This compound is a small molecule with a pyrazole scaffold.[1][2] Initial studies have characterized its activity at the APJ receptor:

| Parameter | Value | Reference |

| EC50 (Calcium Mobilization) | 21.5 µM | [1][2] |